2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-cyclooctylacetamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including cyclization, oxidation, and functional group transformations. For example, the oxidative cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) leads to diastereomerically pure pyrrolidin-2-ones, showcasing a method that might be relevant for synthesizing related compounds (Galeazzi, Mobbili, & Orena, 1996).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the arrangement of atoms within a molecule. The study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by unexpected cyclization of chromen-2-ones revealed the molecular and supramolecular structures, confirming the importance of such analyses (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to various products, depending on the reaction conditions and reagents used. The synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence is an example of the intricate reactions that such compounds can undergo (Teimouri & Inanloo, 2018).
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are commonly used to study these properties, as demonstrated in the analysis of N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for predicting the compound's interactions and potential applications. Studies on the oxidation reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provide valuable insights into these aspects (Pailloux et al., 2007).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its activity and reduce any potential side effects .
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-cyclooctylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO4/c26-21-13-20-19(17-9-5-4-6-10-17)14-25(29)31-22(20)15-23(21)30-16-24(28)27-18-11-7-2-1-3-8-12-18/h4-6,9-10,13-15,18H,1-3,7-8,11-12,16H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPHXUNRBAWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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